molecular formula C6H5N3 B1293585 3H-Imidazo[4,5-c]pyridin CAS No. 272-97-9

3H-Imidazo[4,5-c]pyridin

Katalognummer: B1293585
CAS-Nummer: 272-97-9
Molekulargewicht: 119.12 g/mol
InChI-Schlüssel: UBOOKRVGOBKDMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H-Imidazo[4,5-c]pyridine is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Imidazo[4,5-c]pyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521774. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3H-Imidazo[4,5-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-Imidazo[4,5-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Modulatoren des GABA A-Rezeptors

Die strukturelle Ähnlichkeit zwischen dem kondensierten Imidazo[4,5-c]pyridin-Heterocyclussystem und Purinen hat zu biologischen Untersuchungen angeregt, um ihr potenzielles therapeutisches Potenzial zu bewerten . Es ist bekannt, dass sie bei zahlreichen Krankheitszuständen eine entscheidende Rolle spielen. Die Entdeckung ihrer ersten Bioaktivität als positive allosterische Modulatoren des GABA A-Rezeptors hat ihr medizinisches Potenzial aufgezeigt .

Protonenpumpenhemmer

Protonenpumpenhemmer wurden ebenfalls in dieser chemischen Gruppe gefunden . Diese Hemmer werden zur Behandlung von Erkrankungen wie Magen- und Zwölffingerdarmgeschwüren, gastroösophagealer Refluxkrankheit (GERD) und Zollinger-Ellison-Syndrom eingesetzt.

Aromatasehemmer

Imidazo[4,5-c]pyridine wurden als Aromatasehemmer entwickelt . Aromatasehemmer sind Medikamente, die die Wirkung von Aromatase hemmen, einem Enzym, das Androgene durch einen Prozess namens Aromatisierung in Östrogene umwandelt.

Entzündungshemmende Medikamente

Nichtsteroidale Antirheumatika (NSAR) wurden ebenfalls in dieser chemischen Gruppe gefunden . NSAR sind eine Medikamentenklasse, die Schmerzen reduzieren, Fieber senken, Blutgerinnseln vorbeugen und in höheren Dosen Entzündungen reduzieren.

Antibakterielle Eigenschaften

Imidazo[4,5-c]pyridinderivate haben antimikrobielle Eigenschaften gezeigt . Sie können zur Herstellung von ZIF-22-Membranen (ZIF - Zeolitische Imidazolat-Gerüste) verwendet werden .

Krebsbehandlung

Imidazo[4,5-c]pyridine haben die Fähigkeit, viele zelluläre Signalwege zu beeinflussen, die für das ordnungsgemäße Funktionieren von Krebszellen notwendig sind . Es gibt auch den Imidazo[4,5-c]pyridin-Kern in der Struktur von 3-Deazaneplanocin A (DZNep), der als S-Adenosyl-L-Homocystein-Synthese-Inhibitor und als Histon-Methyltransferase EZH2-Inhibitor wirkt, daher kann er möglicherweise bei verschiedenen Krebsarten eingesetzt werden .

Behandlung der Ebola-Virus-Krankheit

Der Imidazo[4,5-c]pyridin-Kern in der Struktur von 3-Deazaneplanocin A (DZNep) kann möglicherweise auch bei der Ebola-Virus-Krankheit eingesetzt werden .

Pharmazeutische Zwischenprodukte

5-Azabenzimidazol wird als pharmazeutisches Zwischenprodukt verwendet . Das bedeutet, dass es bei der Herstellung anderer Arzneimittel verwendet wird.

Biochemische Analyse

Biochemical Properties

1H-Imidazo[4,5-c]pyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions involves the inhibition of matrix metalloproteinase-2, an enzyme that plays a role in the degradation of the extracellular matrix . This inhibition is significant in the context of cancer treatment, as it can prevent tumor metastasis. Additionally, 1H-Imidazo[4,5-c]pyridine has been shown to interact with RNA-dependent RNA polymerase, which is essential for the replication of certain viruses . By inhibiting this enzyme, the compound exhibits antiviral properties. Furthermore, 1H-Imidazo[4,5-c]pyridine interacts with hepatocyte growth factor receptor (c-MET) and serine/threonine-protein kinase, influencing cell signaling pathways and cellular metabolism .

Cellular Effects

The effects of 1H-Imidazo[4,5-c]pyridine on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It achieves this by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and survival . Additionally, 1H-Imidazo[4,5-c]pyridine affects gene expression by altering the activity of transcription factors involved in cell cycle regulation . In immune cells, the compound can modulate the production of cytokines, thereby influencing the immune response . Moreover, 1H-Imidazo[4,5-c]pyridine impacts cellular metabolism by inhibiting enzymes involved in carbohydrate metabolism, leading to altered energy production .

Molecular Mechanism

At the molecular level, 1H-Imidazo[4,5-c]pyridine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules. For instance, the compound binds to the active site of matrix metalloproteinase-2, inhibiting its enzymatic activity . This binding is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, 1H-Imidazo[4,5-c]pyridine can inhibit the activity of RNA-dependent RNA polymerase by binding to its catalytic site, preventing the replication of viral RNA . The compound also influences gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Imidazo[4,5-c]pyridine have been observed to change over time. The stability of the compound is a critical factor in its long-term efficacy. Studies have shown that 1H-Imidazo[4,5-c]pyridine is relatively stable under physiological conditions, with minimal degradation over extended periods . The compound’s effects on cellular function can vary depending on the duration of exposure. Short-term exposure to 1H-Imidazo[4,5-c]pyridine can lead to immediate inhibition of target enzymes and rapid changes in cell signaling pathways . In contrast, long-term exposure may result in more sustained effects, including alterations in gene expression and cellular metabolism . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its dosage regimen.

Dosage Effects in Animal Models

The effects of 1H-Imidazo[4,5-c]pyridine vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and significant therapeutic effects, such as inhibition of tumor growth and reduction of viral replication . As the dosage increases, the risk of adverse effects also rises. High doses of 1H-Imidazo[4,5-c]pyridine can lead to toxicity, manifesting as liver damage, gastrointestinal disturbances, and hematological abnormalities . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Studies have identified a threshold dose below which the compound is safe and effective, providing a basis for further clinical development .

Metabolic Pathways

1H-Imidazo[4,5-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process enhances the compound’s solubility and facilitates its excretion via the kidneys . Additionally, 1H-Imidazo[4,5-c]pyridine can affect metabolic flux by inhibiting key enzymes involved in carbohydrate and lipid metabolism . This inhibition can lead to altered levels of metabolites, impacting cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 1H-Imidazo[4,5-c]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 1H-Imidazo[4,5-c]pyridine can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic efficacy . Understanding the transport and distribution of 1H-Imidazo[4,5-c]pyridine is essential for optimizing its delivery and maximizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 1H-Imidazo[4,5-c]pyridine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, 1H-Imidazo[4,5-c]pyridine can be targeted to specific subcellular compartments, such as the nucleus, through post-translational modifications and targeting signals . This localization is essential for the compound’s ability to modulate gene expression and influence cellular processes . Understanding the subcellular localization of 1H-Imidazo[4,5-c]pyridine provides insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name

3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-7-3-6-5(1)8-4-9-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOOKRVGOBKDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181667
Record name 3,5-Diazaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-97-9
Record name 3,5-Diazaindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo[4,5-c]pyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Diazaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Azabenzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3H-Imidazolo[4,5-c]pyridine was prepared by the method of Stanovik and Tisler, Synthesis, 2, 120 (1974). A mixture of 2.2 g (0.02 mole) of 3,4-diaminopyridine and 5 ml diethoxymethyl acetate was heated at reflux for two hours. The reaction mixture was cooled and diluted by addition of ethyl acetate. The solid precipitate was collected by filtration and sublimed at 170° C. and 50 torr to give 0.84 g of 3H-imidazolo[4,5-c]pyridine; mp 165°-168° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a solution of 6-chloro-4-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine 2.07 and 6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine 2.08 (536 mg, 1.62 mmol) in dichloromethane (10 mL) at 0° C., was added mCPBA (<77%, 841 mg) and mixture was warmed to room temperature. After 2 h, a 20% solution of Na2S2O3 (aq) (20 mL) was added and reaction mixture stirred at room temperature for 15 minutes. The mixture was taken up in ethyl acetate (150 mL) and washed with saturated NaHCO3 (aq) and brine. The combined organic layers were dried (MgSO4), filtered, and concentrated under reduced pressure, This residue was purified by silica gel column chromatography (eluted with 30% to 100% of ethyl acetate in hexane) to yield 6-chloro-4-(methylsulfonyl)-34(2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine 2.09 and 6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine 2.10.
Name
6-chloro-4-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine
Quantity
536 mg
Type
reactant
Reaction Step One
Name
Quantity
841 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3H-Imidazo[4,5-c]pyridine
Reactant of Route 2
3H-Imidazo[4,5-c]pyridine
Reactant of Route 3
3H-Imidazo[4,5-c]pyridine
Reactant of Route 4
3H-Imidazo[4,5-c]pyridine
Reactant of Route 5
Reactant of Route 5
3H-Imidazo[4,5-c]pyridine
Reactant of Route 6
Reactant of Route 6
3H-Imidazo[4,5-c]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.